JY-2 vs. AS1842856: Oral Bioavailability Comparison for In Vivo Metabolic Studies
JY-2 demonstrates 98% oral bioavailability (F = 97.8%) in C57BL/6J mice following 50 mg/kg oral administration, with an AUCinf.obs of 12,400 ± 2,753 ng·h/mL and Cmax of 6,826 ± 2,342 ng/mL [1]. In contrast, AS1842856, the most widely cited FoxO1 reference inhibitor, has no specified oral bioavailability value in its primary characterization literature, with published in vivo studies relying on intraperitoneal administration or requiring specialized formulation for oral dosing [2]. This difference directly impacts experimental design: JY-2 supports straightforward oral gavage protocols with predictable systemic exposure, whereas AS1842856 may introduce pharmacokinetic uncertainty when administered orally without optimization.
| Evidence Dimension | Oral bioavailability (F, %) |
|---|---|
| Target Compound Data | 97.8% (F) |
| Comparator Or Baseline | AS1842856: Not specified in primary characterization literature |
| Quantified Difference | Not calculable due to missing comparator data; JY-2 has validated near-complete oral absorption |
| Conditions | C57BL/6J mice; JY-2: 50 mg/kg p.o.; AS1842856: oral bioavailability not reported |
Why This Matters
High and validated oral bioavailability enables confident oral dosing in chronic metabolic disease models without requiring bioavailability optimization studies.
- [1] Choi HE, et al. Novel FoxO1 inhibitor, JY-2, ameliorates palmitic acid-induced lipotoxicity and gluconeogenesis in a murine model. Eur J Pharmacol. 2021;899:174011. PMID: 33705803. View Source
- [2] Nagashima T, et al. Discovery of novel forkhead box O1 inhibitors for treating type 2 diabetes: improvement of fasting glycemia in diabetic db/db mice. Mol Pharmacol. 2010;78(5):961-970. PMID: 20736318. View Source
